molecular formula C30H25N5O2 B11123429 (2Z)-3-[3-(3-butoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]-2-(4-oxo-3,4-dihydroquinazolin-2-yl)prop-2-enenitrile

(2Z)-3-[3-(3-butoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]-2-(4-oxo-3,4-dihydroquinazolin-2-yl)prop-2-enenitrile

Cat. No.: B11123429
M. Wt: 487.6 g/mol
InChI Key: UVHBAUDLXYCFHA-XLNRJJMWSA-N
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Description

(2Z)-3-[3-(3-butoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]-2-(4-oxo-3,4-dihydroquinazolin-2-yl)prop-2-enenitrile is a complex organic compound that features a unique combination of functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-3-[3-(3-butoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]-2-(4-oxo-3,4-dihydroquinazolin-2-yl)prop-2-enenitrile typically involves multi-step organic reactions. The process begins with the preparation of the core pyrazole and quinazoline structures, followed by their coupling through a series of condensation and cyclization reactions. Specific reagents and catalysts, such as palladium or copper complexes, are often employed to facilitate these transformations.

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

(2Z)-3-[3-(3-butoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]-2-(4-oxo-3,4-dihydroquinazolin-2-yl)prop-2-enenitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents such as lithium aluminum hydride or sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, inert atmospheres, and the use of solvents like dichloromethane or ethanol.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinazoline derivatives with additional oxygen-containing functional groups, while substitution reactions could introduce new aromatic or aliphatic groups to the pyrazole or quinazoline rings.

Scientific Research Applications

Chemistry

In chemistry, (2Z)-3-[3-(3-butoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]-2-(4-oxo-3,4-dihydroquinazolin-2-yl)prop-2-enenitrile is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.

Biology and Medicine

In the field of biology and medicine, this compound is investigated for its potential therapeutic properties. Its structural features suggest it could interact with various biological targets, making it a candidate for drug development. Research is ongoing to determine its efficacy and safety in treating different medical conditions.

Industry

Industrially, the compound may be used in the development of advanced materials, such as polymers or coatings, due to its stability and functional versatility

Mechanism of Action

The mechanism by which (2Z)-3-[3-(3-butoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]-2-(4-oxo-3,4-dihydroquinazolin-2-yl)prop-2-enenitrile exerts its effects is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through binding interactions facilitated by its functional groups. These interactions can modulate biological pathways, leading to various physiological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets this compound apart is its combination of pyrazole and quinazoline moieties, which provide a unique platform for chemical modifications and potential biological activity. This dual functionality is not commonly found in other similar compounds, making it a valuable target for further research and development.

Properties

Molecular Formula

C30H25N5O2

Molecular Weight

487.6 g/mol

IUPAC Name

(Z)-3-[3-(3-butoxyphenyl)-1-phenylpyrazol-4-yl]-2-(4-oxo-3H-quinazolin-2-yl)prop-2-enenitrile

InChI

InChI=1S/C30H25N5O2/c1-2-3-16-37-25-13-9-10-21(18-25)28-23(20-35(34-28)24-11-5-4-6-12-24)17-22(19-31)29-32-27-15-8-7-14-26(27)30(36)33-29/h4-15,17-18,20H,2-3,16H2,1H3,(H,32,33,36)/b22-17-

InChI Key

UVHBAUDLXYCFHA-XLNRJJMWSA-N

Isomeric SMILES

CCCCOC1=CC=CC(=C1)C2=NN(C=C2/C=C(/C#N)\C3=NC4=CC=CC=C4C(=O)N3)C5=CC=CC=C5

Canonical SMILES

CCCCOC1=CC=CC(=C1)C2=NN(C=C2C=C(C#N)C3=NC4=CC=CC=C4C(=O)N3)C5=CC=CC=C5

Origin of Product

United States

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